2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
Description
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a bicyclic amine derivative featuring a pyridine ring at position 1 of the ethanamine backbone and a cyclopentyl group at position 2. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C12H20Cl2N2 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11;;/h3,6-7,9-10,12H,1-2,4-5,8,13H2;2*1H |
InChI Key |
DRTPVFPTWFJDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
One of the most reliable methods to prepare this compound involves reductive amination of a suitable ketone or aldehyde precursor with an amine, followed by reduction:
Step 1: Formation of Imine Intermediate
- React 3-pyridinecarboxaldehyde (pyridin-3-yl aldehyde) with cyclopentylamine under anhydrous conditions to form an imine intermediate.
- This reaction is typically performed in a solvent such as methanol or ethanol, under nitrogen atmosphere to prevent oxidation.
Step 2: Reduction of Imine
- The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
- The reduction is carried out at low temperature (0 °C to room temperature) to control selectivity and yield.
Step 3: Salt Formation
- The free base amine is then treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to form the dihydrochloride salt.
- The salt precipitates out and can be isolated by filtration, washed, and dried.
This method is supported by analogous reductive amination procedures described in the literature for similar amine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.
Scientific Research Applications
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
The table below compares 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride with structurally related dihydrochloride salts and amines:
Critical Analysis of Structural Differences
Aromatic Ring Systems: The target’s pyridin-3-yl group provides a nitrogen heterocycle capable of hydrogen bonding and π-π stacking, common in kinase inhibitors or CNS-targeting drugs. Triazolo-pyridine derivatives (e.g., ) introduce a fused triazole ring, increasing rigidity and metabolic stability .
Cyclopentyl vs. Cyclopentenyl: The saturated cyclopentyl group in the target compound may confer greater conformational rigidity compared to the unsaturated cyclopentenyl analog (), influencing lipophilicity and steric interactions .
Methanamine vs. Ethanamine: Shorter backbones (e.g., 1-(5-bromopyridin-3-yl)methanamine) may limit spatial accessibility to target binding pockets .
Salt Form: Dihydrochloride salts (target and –4) generally exhibit higher solubility than monohydrochloride analogs (–6), critical for oral bioavailability .
Implications for Drug Design
- Lipophilicity : The cyclopentyl group in the target compound balances lipophilicity, favoring membrane permeability, while the pyridine ring maintains solubility via protonation .
- Metabolic Stability: Halogenation (e.g., fluorine, bromine) may reduce CYP450-mediated metabolism, extending half-life compared to non-halogenated analogs .
- Target Selectivity : Pyrimidine and triazolo-pyridine derivatives could target enzymes with distinct active-site geometries (e.g., dihydrofolate reductase for pyrimidines) .
Biological Activity
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C12H16Cl2N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.
The compound is characterized by its unique structure, which includes a cyclopentyl group and a pyridinyl moiety. This structural configuration is believed to contribute to its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16Cl2N |
| Molecular Weight | 225.7 g/mol |
| CAS Number | 2639446-30-1 |
| Purity | ≥95% |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound showed IC50 values ranging from 0.87 to 12.91 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. Notably, there are indications of its involvement in modulating the activity of certain kinases and receptors linked to cancer progression and neuronal signaling.
Case Studies
- In Vivo Toxicity Studies : A toxicity study conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further therapeutic exploration .
- Pharmacokinetics : The compound demonstrated a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, with an oral bioavailability of approximately 31.8%, indicating good absorption properties .
Comparative Analysis
When compared to similar compounds, such as 1-(5-methylpyridin-2-yl)ethan-1-one, this compound shows enhanced selectivity and potency against certain cancer cell lines. The structural differences significantly influence their biological properties and therapeutic potentials.
Q & A
Q. What are the recommended synthetic routes for 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes :
- Nucleophilic Substitution : React cyclopentylmagnesium bromide with a pyridinyl ketone intermediate, followed by amine functionalization and HCl salt formation .
- Reductive Amination : Use sodium cyanoborohydride to reduce an imine formed between cyclopentyl aldehyde and pyridinyl amine, followed by dihydrochloride salt precipitation .
- Purity Optimization :
- Employ column chromatography (silica gel, methanol/dichloromethane gradient) for intermediate purification.
- Final recrystallization in ethanol/water (1:3 v/v) yields >98% purity, confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : - and -NMR to verify cyclopentyl, pyridinyl, and amine proton environments .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 249.2) .
- Physicochemical Properties :
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Radiolabeled Binding Assays :
- Use -labeled ligands to quantify affinity for neurotransmitter receptors (e.g., serotonin 5-HT or dopamine D) .
- Example Protocol : Incubate compound (1 nM–10 µM) with rat brain homogenates, measure displacement of -ketanserin (5-HT) .
- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays (kynuramine substrate) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact receptor binding affinity?
Methodological Answer:
- Chiral Resolution :
- Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).
- Binding Assay Design : Compare EC values of (R)- and (S)-enantiomers using radioligands .
- Findings :
- Structural analogs show >10-fold selectivity for specific enantiomers at σ-1 receptors .
- Molecular docking (AutoDock Vina) predicts hydrogen bonding differences at receptor active sites .
Q. How can researchers resolve contradictions in binding data across different experimental models?
Methodological Answer:
- Cross-Validation Strategies :
- Orthogonal Assays : Compare radioligand binding (cell membranes) with functional assays (e.g., cAMP modulation in live cells) .
- Species-Specific Receptors : Test human vs. rodent receptor subtypes (cloned HEK293 cells) to identify model biases .
- Case Study : Discrepancies in dopamine receptor affinity may arise from differential G-protein coupling in cell lines vs. native tissues .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment :
- Introduce polar groups (e.g., hydroxyl) to reduce LogP while maintaining cyclopentyl/pyridinyl pharmacophores .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) liabilities. Use LC-MS to track metabolite formation .
- Bioavailability :
- Formulate as nanocrystals (wet milling) to enhance aqueous solubility for intravenous administration .
Q. How can crystallography or computational modeling elucidate structure-activity relationships (SAR)?
Methodological Answer:
Q. What analytical techniques detect degradation products under varying storage conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
